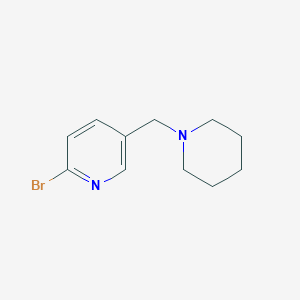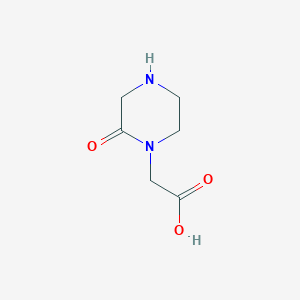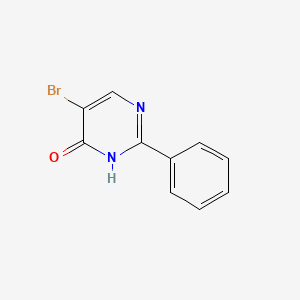
2-Bromo-5-(piperidin-1-ylmethyl)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves halogenation reactions, as seen in the preparation of 3,3-Dialkyl-5-(bromomethyl)-1-pyrrolinium bromides . These compounds are synthesized via bromocyclization of N-(2,2-dialkyl-4-pentenylidene)amines using bromine in dichloromethane. A similar approach could potentially be applied to synthesize the compound , with modifications to the starting materials and reaction conditions to incorporate the piperidinylmethyl group.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives has been studied using spectroscopic methods and density functional theory (DFT) calculations . For instance, the structure of 5-Bromo-2-(trifluoromethyl)pyridine was elucidated using FT-IR and NMR spectroscopies, and its optimized geometric structure was determined using DFT . Similarly, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives can vary significantly. For example, the transformation of 2-(bromomethyl)pyrrolidines into piperidin-3-ones involves an unprecedented ring expansion-oxidation protocol . The reactivity of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was compared with its regioisomer, revealing differences in chemical reactivity that were not explained by structural differences alone but were correlated with HOMO and LUMO distributions . These findings suggest that the reactivity of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine would need to be empirically determined, potentially through similar comparative studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be inferred from spectroscopic and computational studies. The NLO properties of 5-Bromo-2-(trifluoromethyl)pyridine were determined using DFT methods, and its antimicrobial activities were tested . Theoretical calculations, including DFT and TD-DFT, were also carried out for novel 6-bromo-imidazo[4,5-b]pyridine derivatives . These methods could be applied to predict and analyze the physical and chemical properties of 2-Bromo-5-(piperidin-1-ylmethyl)pyridine, including its potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis of Related Compounds : Compounds similar to 2-Bromo-5-(piperidin-1-ylmethyl)pyridine, such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, are synthesized as intermediates in the production of lafutidine, a pharmaceutical drug. This process involves successive chlorination and condensation steps (Shen Li, 2012).
Crystal Structure and Biological Activity : Research on structurally similar compounds, like 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, demonstrates their potential in fungicidal and antiviral activities. These compounds' crystal structures are analyzed to understand their biological efficacy (Li et al., 2015).
Spectroscopic Analysis and Theoretical Studies
Spectroscopic Characterization : Compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar, undergo extensive spectroscopic characterization using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies provide insights into the molecular structure and properties (H. Vural & M. Kara, 2017).
Quantum Mechanical Study : Theoretical studies, such as quantum chemical methods, are employed to analyze compounds like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid. This includes analysis of molecular electrostatic potential, intermolecular interactions, and other properties (P. Devi et al., 2020).
Applications in Polymerization and Material Science
Ethylene Polymerization : Chromium(III) complexes with terdentate ligands like 2,6-bis(azolylmethyl)pyridine demonstrate significant activity in the polymerization of ethylene. Such studies contribute to the development of new catalysts in polymer production (J. Hurtado et al., 2009).
- detecting metal ions in various environments, offering potential applications in fields like environmental monitoring and biochemistry (Nuno M. M. Moura et al., 2014).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Piperidine derivatives are investigated for their efficiency in inhibiting iron corrosion. Quantum chemical and molecular dynamic simulation studies provide insights into their adsorption and inhibition properties, crucial for industrial applications in material protection and longevity (S. Kaya et al., 2016).
Safety and Hazards
Direcciones Futuras
While specific future directions for “2-Bromo-5-(piperidin-1-ylmethyl)pyridine” were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .
Propiedades
IUPAC Name |
2-bromo-5-(piperidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPONLOYKSZIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(piperidin-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















